molecular formula C7H5BrFNO2 B12944026 2-(6-Bromo-3-fluoropyridin-2-yl)acetic acid

2-(6-Bromo-3-fluoropyridin-2-yl)acetic acid

Cat. No.: B12944026
M. Wt: 234.02 g/mol
InChI Key: IDXTVPSYFYFETR-UHFFFAOYSA-N
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Description

2-(6-Bromo-3-fluoropyridin-2-yl)acetic acid is a chemical compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of both bromine and fluorine atoms attached to a pyridine ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Bromo-3-fluoropyridin-2-yl)acetic acid typically involves the fluorination of pyridine derivatives. One common method is the reaction of 3-bromo-2-nitropyridine with a fluorinating agent such as tetrabutylammonium fluoride (Bu4N+F−) in a solvent like dimethylformamide (DMF) at room temperature . This reaction results in the formation of 2-fluoro-3-bromopyridine, which can then be further functionalized to obtain the desired acetic acid derivative.

Industrial Production Methods

Industrial production of fluorinated pyridines often involves large-scale fluorination reactions using specialized equipment to handle the reactive and potentially hazardous fluorinating agents. The process may include steps such as purification, crystallization, and drying to ensure the final product meets the required purity standards .

Chemical Reactions Analysis

Types of Reactions

2-(6-Bromo-3-fluoropyridin-2-yl)acetic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Fluorinating Agents: Tetrabutylammonium fluoride (Bu4N+F−)

    Solvents: Dimethylformamide (DMF)

    Catalysts: Palladium catalysts for coupling reactions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds, while substitution reactions can produce a wide range of functionalized pyridines .

Scientific Research Applications

2-(6-Bromo-3-fluoropyridin-2-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(6-Bromo-3-fluoropyridin-2-yl)acetic acid is largely determined by its ability to interact with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-Bromo-5-fluoropyridin-3-yl)acetic acid
  • 2-(6-Bromo-2-fluoropyridin-3-yl)acetic acid
  • 2-(6-Bromopyridin-2-yl)acetic acid

Uniqueness

2-(6-Bromo-3-fluoropyridin-2-yl)acetic acid is unique due to its specific substitution pattern on the pyridine ring, which can result in distinct chemical and biological properties compared to other similar compounds. The combination of bromine and fluorine atoms in this particular arrangement can influence the compound’s reactivity, stability, and interactions with other molecules .

Properties

Molecular Formula

C7H5BrFNO2

Molecular Weight

234.02 g/mol

IUPAC Name

2-(6-bromo-3-fluoropyridin-2-yl)acetic acid

InChI

InChI=1S/C7H5BrFNO2/c8-6-2-1-4(9)5(10-6)3-7(11)12/h1-2H,3H2,(H,11,12)

InChI Key

IDXTVPSYFYFETR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1F)CC(=O)O)Br

Origin of Product

United States

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